2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, an ethoxyphenyl group, and a methylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the ethoxyphenyl group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where 4-ethoxyphenylamine reacts with an appropriate electrophile.
Formation of the pyrimidine ring: The pyrimidine ring is formed by cyclization of the intermediate compounds, often involving condensation reactions with suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine: Similar structure with a methoxy group instead of an ethoxy group.
2-(3,5-dimethylpyrazol-1-yl)-N-(4-chlorophenyl)-6-methylpyrimidin-4-amine: Similar structure with a chlorophenyl group instead of an ethoxyphenyl group.
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)-6-methylpyrimidin-4-amine: Similar structure with a fluorophenyl group instead of an ethoxyphenyl group.
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may enhance its solubility, stability, and bioactivity compared to similar compounds.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-5-24-16-8-6-15(7-9-16)20-17-11-12(2)19-18(21-17)23-14(4)10-13(3)22-23/h6-11H,5H2,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJYQGQMUPMJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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